molecular formula C21H20N4O2S B2757904 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 938952-52-4

3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Katalognummer: B2757904
CAS-Nummer: 938952-52-4
Molekulargewicht: 392.48
InChI-Schlüssel: FRHNEOXZODPKOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule that incorporates both quinazolinone and 1,2,4-oxadiazole heterocyclic pharmacophores, making it a compound of significant interest in medicinal chemistry and oncology research . The quinazolin-4(3H)-one core is a privileged structure in drug discovery, well-known for its wide range of biological activities. Notably, derivatives based on this scaffold have been extensively investigated as potent inhibitors of multiple tyrosine protein kinases, such as EGFR, HER2, and CDK2, which are critical targets in cancer therapy . The structural design of this compound, which includes a propyl side chain and a p-tolyl-substituted 1,2,4-oxadiazole group linked via a thioether bridge, is aimed at enhancing its interaction with enzymatic binding sites and optimizing its drug-like properties. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key intermediate or a reference standard in projects focused on synthesizing novel bioactive molecules. It also serves as a valuable chemical tool for in vitro biological screening against various cancer cell lines and for studying inhibitory mechanisms against specific kinase targets. Prospective applications include structure-activity relationship (SAR) studies, molecular docking simulations to understand binding modes, and investigations into its potential antiproliferative effects .

Eigenschaften

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)28-13-18-23-19(24-27-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNEOXZODPKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Thioether Formation: The final step involves the coupling of the quinazolinone core with the 1,2,4-oxadiazole moiety via a thioether linkage, typically using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives, hydrogenated oxadiazole rings.

    Substitution: Functionalized aromatic derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heterocyclic Substituent Variations

2.1.1. Oxadiazole vs. Triazole Derivatives Compounds bearing 1,2,4-triazole substituents, such as 3-amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methylquinazolin-4(3H)-one (), exhibit potent antimicrobial and anti-inflammatory activities. The replacement of the triazole with an oxadiazole in the target compound introduces differences in electronic density and hydrogen-bonding capacity. Oxadiazoles are less basic than triazoles due to fewer nitrogen lone pairs, which may reduce interactions with polar biological targets but enhance membrane permeability .

2.1.2. Pyrazolo-Pyrimidine Derivatives The patent compound 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one () demonstrates phosphoinositide 3-kinase (PI3K) inhibition.

Substituent Effects on Bioactivity
  • p-Tolyl Group : The para-methylphenyl substituent in the target compound increases lipophilicity compared to unsubstituted phenyl or electron-withdrawing groups (e.g., CF3 in ). This may improve bioavailability but reduce solubility .
  • Propyl vs.

Key Findings :

  • The trifluoromethylbenzyltriazole derivative () shows superior pesticidal activity (EC50 = 22.1 μg/mL against Xac), likely due to the electron-withdrawing CF3 group enhancing target binding .

Biologische Aktivität

3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, identified by its CAS number 938952-52-4, belongs to a class of compounds known for their diverse biological activities, particularly in cancer research. This compound is a derivative of quinazolinone and oxadiazole, which have been extensively studied for their potential as anticancer agents and enzyme inhibitors.

The molecular formula of this compound is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S with a molecular weight of 392.5 g/mol. Its structure includes a quinazolinone core substituted with a thioether and an oxadiazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H20N4O2SC_{21}H_{20}N_{4}O_{2}S
Molecular Weight392.5 g/mol
CAS Number938952-52-4

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one demonstrated significant inhibitory activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The most potent derivatives showed IC50 values considerably lower than the standard drug lapatinib, indicating their potential as effective anticancer agents .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Comparison to Lapatinib (IC50 = 5.9 µM)
3jMCF-70.20 ± 0.0229.5-fold more potent
3gA27800.14 ± 0.0387-fold more potent
2bMCF-715.72 ± 0.07Less effective than lapatinib

The mechanism by which these compounds exert their cytotoxic effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. For example, compounds similar to 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one were found to act as non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR . This dual inhibition profile is significant as it suggests a multifaceted approach to targeting cancer cell proliferation.

Case Studies

In a study focused on the synthesis and evaluation of quinazolinone derivatives, several compounds were tested for their anticancer properties. Notably:

  • Compound 3i showed exceptional inhibitory activity against CDK2 with an IC50 value of 0.173±0.012μM0.173\pm 0.012\mu M, comparable to imatinib.
  • Compound 3g also demonstrated excellent enzyme inhibitory activity against CDK2 and HER2 .

These findings underscore the potential of this class of compounds in developing new anticancer therapies.

Additional Biological Activities

While primarily studied for their anticancer properties, derivatives of quinazolinones have also been evaluated for other biological activities such as antimicrobial effects. However, many derivatives exhibited negligible antimicrobial activity, suggesting that they may have fewer side effects compared to traditional antibiotics .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

Methodological Answer:
The synthesis involves three key steps:

Quinazolinone Core Formation : Start with anthranilic acid derivatives and use a cyclocondensation reaction with propylamine. KAl(SO₄)₂·12H₂O (alum) as a catalyst in ethanol under reflux (80°C, 2–3 hours) can improve yield and purity .

Oxadiazole Ring Construction : React p-tolyl-substituted amidoxime with a carboxylic acid derivative (e.g., chloroacetic acid) under dehydrating conditions (POCl₃ or PPA) at 60–80°C to form the 1,2,4-oxadiazole moiety .

Thioether Linkage : Couple the oxadiazole-methylthiol intermediate with the quinazolinone via nucleophilic substitution (e.g., using NaH in DMF at 0–5°C for 2 hours). Monitor reaction progress via TLC and purify via column chromatography .

Key Validation : Confirm structural integrity using ¹H/¹³C NMR (e.g., δ 2.35 ppm for p-tolyl methyl protons) and IR (C=S stretch at ~650 cm⁻¹) .

Advanced: How can density functional theory (DFT) optimize structural analysis and predict properties of this compound?

Methodological Answer:

Geometry Optimization : Use B3LYP/6-311G(d,p) basis set to calculate bond lengths and angles. Compare with crystallographic data (if available) to validate accuracy .

Vibrational Frequencies : Assign IR peaks by correlating calculated frequencies (e.g., C=N stretch at ~1600 cm⁻¹) with experimental spectra. Discrepancies <5% indicate reliable modeling .

NMR Chemical Shifts : Apply the gauge-including atomic orbital (GIAO) method to predict ¹H/¹³C shifts. For example, the quinazolinone carbonyl carbon typically appears at ~165 ppm .

Conformational Analysis : Perform torsion angle scans (e.g., C-S-C-O dihedral angle) to identify energetically stable conformers. Use this to explain reactivity or binding modes .

Data Integration : Cross-reference DFT results with experimental data to refine computational parameters and resolve outliers .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

¹H/¹³C NMR : Identify key signals:

  • Quinazolinone C4=O: δ 165–170 ppm (¹³C).
  • p-Tolyl methyl: δ 2.35 ppm (¹H).
  • Oxadiazole C5: δ 165–170 ppm (¹³C) .

IR Spectroscopy : Detect functional groups:

  • C=O (quinazolinone): ~1680 cm⁻¹.
  • C=N (oxadiazole): ~1600 cm⁻¹ .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns validate substituent connectivity .

Advanced: How can reaction conditions be optimized to address low yields during synthesis?

Methodological Answer:

Catalyst Screening : Test Lewis acids (e.g., alum, ZnCl₂) for cyclocondensation steps. Alum provides 85–90% yield in quinazolinone synthesis .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation. Microwave-assisted synthesis (100°C, 5 minutes) reduces reaction time by 80% .

Temperature Control : Maintain 0–5°C during thiol coupling to minimize side reactions (e.g., oxidation).

Purification : Use gradient elution in column chromatography (hexane:EtOAc 8:2 to 6:4) to isolate the product .

Basic: What in vitro assays are suitable for initial pharmacological evaluation of this compound?

Methodological Answer:

Antimicrobial Screening :

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
  • Fungal Targets : Use C. albicans in disk diffusion assays.

Enzyme Inhibition :

  • Cytochrome P450 14α-demethylase (CYP51) : Perform molecular docking (PDB: 3LD6) to predict binding affinity. Follow up with fluorometric activity assays .

Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

Solvent Effects in DFT : Include solvent models (e.g., PCM for DMSO) to improve NMR shift accuracy. Adjust for hydrogen bonding in IR calculations .

Conformational Averaging : Account for multiple low-energy conformers in calculations. Use Boltzmann weighting to match experimental peak splitting .

Experimental Artifacts : Check for moisture (affirms oxadiazole stability) or oxidation (thioether to sulfoxide). Repeat synthesis under inert atmosphere if needed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.